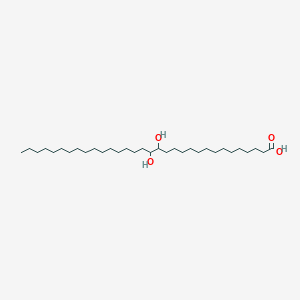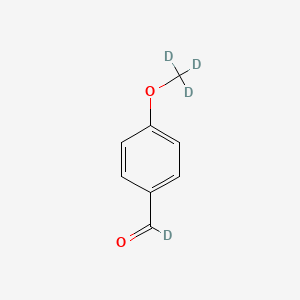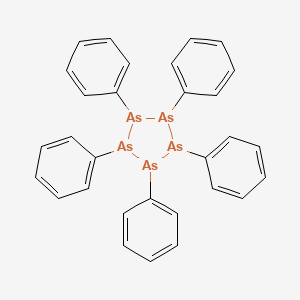
5-(2-Benzofuran-1-YL)pent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzofuran-1-YL)pent-4-enenitrile: is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and features a nitrile group attached to a pent-4-ene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Benzofuran-1-YL)pent-4-enenitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile precursors. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with a pent-4-enenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(2-Benzofuran-1-YL)pent-4-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the nitrile group or the benzofuran ring can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide)
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Halogenated derivatives, alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Benzofuran-1-YL)pent-4-enenitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They have shown activity against certain types of cancer cells and bacteria, indicating their potential as anticancer and antibacterial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(2-Benzofuran-1-YL)pent-4-enenitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific derivative and its target.
Comparación Con Compuestos Similares
Benzofuran: The parent compound of 5-(2-Benzofuran-1-YL)pent-4-enenitrile, benzofuran itself is a versatile building block in organic synthesis.
2-Benzofuran-1-ylacetonitrile: A similar compound with a nitrile group attached to a benzofuran ring via an acetonitrile linkage.
5-(2-Benzofuran-1-yl)pentanoic acid: A derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to its pent-4-ene chain and nitrile group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
627529-36-6 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-(2-benzofuran-1-yl)pent-4-enenitrile |
InChI |
InChI=1S/C13H11NO/c14-9-5-1-2-8-13-12-7-4-3-6-11(12)10-15-13/h2-4,6-8,10H,1,5H2 |
Clave InChI |
GDPLIQPWQGTVGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=COC(=C2C=C1)C=CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)


![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)


![4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene](/img/structure/B12572627.png)
